![molecular formula C11H13BN2O3 B2541110 [1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid CAS No. 2377607-71-9](/img/structure/B2541110.png)
[1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid: is a boronic acid derivative that features a pyrazole ring substituted with a methoxyphenyl group and a boronic acid moiety
Mechanism of Action
Target of Action
The primary target of [1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key method for the synthesis of phenols or alcohols . The superoxide radical anion generated by single electron transfer could coordinate with the boron atom, then the reaction undergoes rearrangement and hydrolysis to produce the final phenol or alcohol .
Pharmacokinetics
It’s known that the compound is used in the suzuki-miyaura cross-coupling reactions , which suggests that it might be stable under the reaction conditions.
Result of Action
The molecular effect of the compound’s action is the formation of a new Pd–C bond through oxidative addition . On a cellular level, the compound could potentially be used for the delivery of small molecules and proteins into cells .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants . For example, the compound’s action in the Suzuki–Miyaura cross-coupling reaction is carried out under mild and functional group tolerant reaction conditions . Furthermore, the compound’s action can be catalyzed by light, as demonstrated in a study on the aerobic photooxidative hydroxylation of boronic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-methoxyphenylhydrazine with 3-methyl-2-butanone to form the pyrazole ring, which is then subjected to borylation using a boronic acid reagent under palladium-catalyzed conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the pyrazole ring or the boronic acid group, depending on the reagents used.
Substitution: The boronic acid moiety allows for various substitution reactions, such as Suzuki-Miyaura cross-coupling, which is widely used in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts are commonly employed in cross-coupling reactions, with bases like potassium carbonate or sodium hydroxide.
Major Products:
Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Products may include reduced pyrazole derivatives or boronic esters.
Substitution: Products from Suzuki-Miyaura coupling include biaryl compounds.
Scientific Research Applications
Chemistry: In organic synthesis, [1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group is particularly useful in cross-coupling reactions to form carbon-carbon bonds .
Biology and Medicine: The pyrazole ring is a common pharmacophore in many bioactive molecules, and the boronic acid group can enhance binding affinity to biological targets .
Industry: In materials science, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for creating functional materials.
Comparison with Similar Compounds
[1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one]: This compound also features a methoxyphenyl group and a heterocyclic ring but differs in its triazole ring and additional methoxy groups.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound has a similar methoxyphenyl group but differs in its phenol and propenyl groups.
Uniqueness: The uniqueness of [1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid lies in its combination of a pyrazole ring and a boronic acid group, which provides a versatile platform for various chemical reactions and potential biological activities.
Properties
IUPAC Name |
[1-(4-methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O3/c1-8-11(12(15)16)7-14(13-8)9-3-5-10(17-2)6-4-9/h3-7,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQBZPCTZPDQLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1C)C2=CC=C(C=C2)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2541027.png)
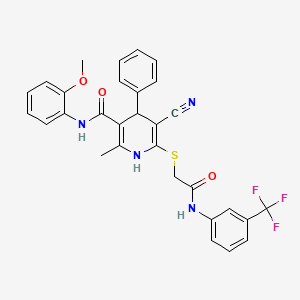
![2-(cyclopentylsulfanyl)-1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2541029.png)
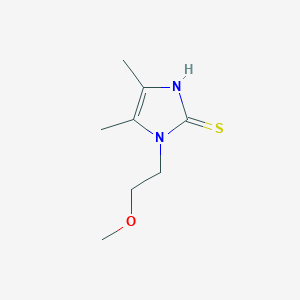
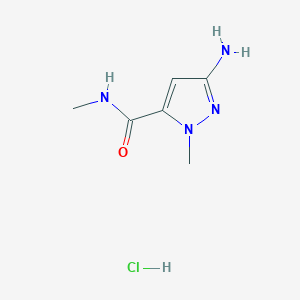

![(1R,2R)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B2541036.png)
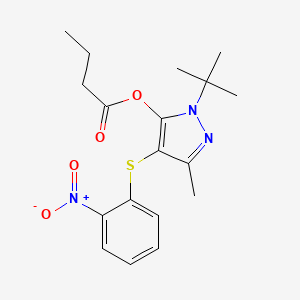
![N'-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]carbonyl}-4-methylbenzenesulfonohydrazide](/img/structure/B2541040.png)
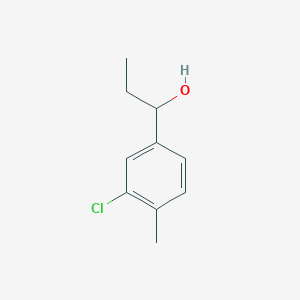
![6-(Aminomethyl)spiro[3.5]nonan-5-ol hydrochloride](/img/structure/B2541046.png)
![2-Methoxyethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2541047.png)
![3-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2541048.png)
![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2541049.png)
